2-(4-Methylphenoxy)propylamine
Description
Overview of the Aryloxypropylamine Class in Chemical Research
The aryloxypropylamine structural motif is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in a variety of biologically active compounds. This structural class is characterized by an aryloxy group (a phenyl ring attached to an oxygen atom) linked to a propylamine (B44156) chain. The versatility of this scaffold allows for a wide range of chemical modifications, influencing the compound's properties and interactions with biological targets.
Compounds containing the aryloxypropylamine motif are recognized as monoamine reuptake inhibitors. wikipedia.org The specific nature of the aryl group and substitutions on the propylamine chain can modulate the compound's selectivity for different monoamine transporters, such as those for serotonin (B10506) and norepinephrine (B1679862). wikipedia.org This tunability makes the aryloxypropylamine skeleton a valuable framework in the design and synthesis of new chemical entities with specific biological activities.
Historical Context of Related Compounds in Scientific Inquiry
The scientific exploration of aryloxypropylamine-related structures has a rich history, particularly in the field of medicinal chemistry. The journey can be traced back to early investigations into antihistamines, where compounds like diphenhydramine (B27) were observed to possess antidepressant-like properties. wikipedia.org This observation spurred the synthesis of structurally similar molecules, including 3-phenoxy-3-phenylpropylamine, which served as a foundational structure for further development. wikipedia.org
A significant breakthrough in this area was the development of the first beta-blockers in the 1960s. wikipedia.orgrevespcardiol.org Scientists at Imperial Chemical Industries (ICI), including Sir James Black, were instrumental in creating pronethalol and subsequently propranolol, which became landmark drugs. wikipedia.org These early beta-blockers, while not all strictly aryloxypropylamines, shared structural similarities and laid the groundwork for the development of more selective agents. The evolution of this class of compounds has led to the introduction of several generations of beta-blockers with varying degrees of selectivity and additional pharmacological effects. revespcardiol.org
The discovery of fluoxetine (B1211875) in 1970, which was approved by the FDA in 1987, marked another pivotal moment. wikipedia.org The research leading to fluoxetine began with the aim of creating a new antidepressant and involved the synthesis of numerous derivatives of 3-phenoxy-3-phenylpropylamine. wikipedia.org This work highlighted the potential of the aryloxypropylamine scaffold in developing selective serotonin reuptake inhibitors (SSRIs). wikipedia.org
Significance of 2-(4-Methylphenoxy)propylamine within Advanced Chemical Sciences
Within the diverse family of aryloxypropylamines, this compound emerges as a compound of interest for several reasons. Its structure, featuring a methyl group on the phenoxy ring, provides a specific substitution pattern that can influence its chemical and biological properties. This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules. chemimpex.com
The applications of this compound extend across various sectors of the chemical industry. In pharmaceutical development, it is utilized as an intermediate in the creation of new therapeutic agents. chemimpex.com Its structural features also find utility in the formulation of agrochemicals and in polymer science for the production of specialty polymers. chemimpex.com The stability and reactivity of this compound make it a versatile tool for chemists seeking to create novel compounds with tailored properties. chemimpex.com
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical identifiers and physical characteristics.
| Property | Value |
| CAS Number | 6440-97-7 chemimpex.com |
| Molecular Formula | C₁₀H₁₅NO chemimpex.comnih.gov |
| Molecular Weight | 165.23 g/mol chemimpex.comchemicalbook.com |
| Synonyms | 4-[(1-Aminopropan-2-yl)oxy]toluene, 2-P-TOLYLOXY-PROPYLAMINE, 2-(P-tolyloxy)propan-1-amine chemicalbook.com |
This table is based on available data and may not be exhaustive.
Properties
IUPAC Name |
2-(4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYYRNCFQQPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396821 | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6440-97-7 | |
| Record name | 2-(4-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for Aryloxypropylamine Scaffolds
The construction of the aryloxypropylamine framework, the core of 2-(4-Methylphenoxy)propylamine, can be achieved through several established synthetic strategies. These methods offer flexibility in starting materials and reaction conditions, allowing for the preparation of a wide range of derivatives.
Alkylation and Etherification Strategies
A common and direct approach to forming the ether linkage in aryloxypropylamines is through alkylation or etherification reactions. The Williamson ether synthesis, a classical and widely used method, involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing this compound, this would typically involve the reaction of p-cresolate (the sodium or potassium salt of p-cresol) with a 2-halopropylamine derivative.
A related approach involves the reaction of p-cresol (B1678582) with a suitable propylene (B89431) oxide derivative, followed by amination. For instance, reacting p-cresol with epichlorohydrin (B41342) would yield an epoxide intermediate, which can then be opened with ammonia (B1221849) or a primary amine to introduce the aminopropyl group. Another variation starts with the appropriate phenoxypropanol, which can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine.
One patented method describes the synthesis of 4-(4-methylphenoxy)benzonitrile by reacting the sodium salt of p-cresol with 4-fluorobenzonitrile (B33359) in dimethyl sulfoxide. google.com This benzonitrile (B105546) can then be catalytically reduced in the presence of ammonia to yield the corresponding benzylamine. google.com While this example leads to a benzylamine, the initial etherification step is a relevant strategy for forming the methylphenoxy moiety.
Reductive Amination Pathways
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is widely favored in green chemistry due to its potential for catalytic, one-pot reactions under mild conditions. wikipedia.org
For the synthesis of this compound, a suitable precursor would be 4-methylphenoxyacetone. This ketone can be reacted with ammonia in the presence of a reducing agent to yield the target primary amine. The choice of reducing agent is crucial for the success of the reaction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C). masterorganicchemistry.comharvard.edu Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective as they are capable of selectively reducing the iminium ion in the presence of the starting ketone. harvard.edu
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and can be performed at or below room temperature. The pH of the reaction mixture is often maintained in a slightly acidic range to facilitate imine formation without deactivating the amine nucleophile. Reductive amination avoids the issue of over-alkylation that can be problematic in direct alkylation methods. masterorganicchemistry.com
| Starting Material | Reagents | Product | Key Features |
| 4-Methylphenoxyacetone | Ammonia, NaBH₃CN or NaBH(OAc)₃ | This compound | One-pot synthesis, avoids over-alkylation. masterorganicchemistry.com |
| Aldehyde/Ketone | Amine, Reducing Agent | Amine | General method for amine synthesis. wikipedia.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgnih.gov
While a specific MCR for the direct synthesis of this compound is not prominently described, general MCRs that produce substituted amines could be adapted. For example, the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, could potentially be employed to generate related structures. nih.gov A hypothetical Petasis reaction for a similar scaffold might involve an amine, formaldehyde, and a substituted vinyl boronic acid, followed by reduction of the resulting double bond.
MCRs are particularly valuable in medicinal chemistry for creating libraries of structurally diverse compounds for screening. nih.gov The development of novel MCRs that could directly yield aryloxypropylamine scaffolds remains an active area of research.
Stereoselective Synthesis and Chiral Resolution for Enantiopure this compound Derivatives
This compound possesses a chiral center at the carbon atom bearing the amino group. Consequently, it can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to use a single enantiomer, as the two enantiomers can have different pharmacological activities and metabolic fates.
Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. One approach is the use of chiral catalysts in reductive amination. wikipedia.org For instance, a chiral ligand complexed to a metal catalyst (e.g., iridium or rhodium) could be used for the asymmetric hydrogenation of the imine intermediate formed from 4-methylphenoxyacetone and ammonia. Another strategy involves the use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), which can catalyze the reductive amination with high enantioselectivity. researchgate.net
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of the racemic mixture. This involves separating the two enantiomers. A common method is to react the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treatment with a base.
Another powerful technique for both analytical and preparative separation of enantiomers is chiral high-performance liquid chromatography (HPLC). nih.govnih.govscirp.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govnih.govscirp.org
Functional Group Interconversions and Derivatization of this compound
The primary amine group in this compound is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.
Amine Functionalization Reactions
The nucleophilic nature of the primary amine allows it to participate in a variety of bond-forming reactions. These reactions are fundamental to incorporating the 2-(4-methylphenoxy)propyl moiety into larger, more complex molecules.
Acylation: The amine can be readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common strategy for linking the amine to other molecular fragments.
Alkylation/Arylation: The primary amine can be alkylated with alkyl halides to form secondary and tertiary amines. However, controlling the degree of alkylation can be challenging. masterorganicchemistry.com Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. organic-chemistry.org N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, which couples the amine with an aryl halide in the presence of a palladium catalyst.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many bioactive molecules.
Urea and Thiourea Formation: The amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to biological targets.
Aromatic Ring Modifications
The structure of this compound features a substituted benzene (B151609) ring that is amenable to various electrophilic aromatic substitution (SEAr) reactions. The ring is activated by two electron-donating groups: the alkoxy ether group (-O-) and the methyl group (-CH₃). Both groups are known to direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgcsbsju.edu
In this specific molecule, the ether oxygen is a powerful activating group that directs substitution primarily to the positions ortho to it (positions 2 and 6). The methyl group at the para position (position 4) is a weaker activator. Therefore, electrophilic attack will predominantly occur at the positions activated by the stronger alkoxy group, which are C2 and C6. askthenerd.com Common modifications include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. masterorganicchemistry.com For highly activated rings like the one in this compound, the reaction may proceed even without a catalyst. The reaction with bromine in a non-polar solvent like CS₂ tends to yield monobrominated products, whereas in a polar solvent like water, polysubstitution is more likely. stackexchange.com The primary products would be 2-bromo-4-methylphenoxy- and 2,6-dibromo-4-methylphenoxy derivatives.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Given the activated nature of the ring, milder nitrating agents like benzoyl nitrate (B79036) could also be employed. libretexts.org The reaction would yield primarily 2-nitro-4-methylphenoxy derivatives.
Friedel-Crafts Reactions: This class of reactions allows the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.org Friedel-Crafts acylation, for instance, involves reacting the compound with an acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) in the presence of a strong Lewis acid catalyst like AlCl₃. organic-chemistry.orgsigmaaldrich.com This would introduce an acyl group, for example, an acetyl group (-COCH₃), onto the ring, predominantly at the C2 position, to form a 2-acetyl-4-methylphenoxy derivative. Subsequent reduction of the ketone can yield the corresponding alkyl group. Studies on the Friedel-Crafts acylation of similar structures, such as p-cresyl methyl ether with succinic anhydride, have shown that the reaction proceeds to give β-(5-methyl-2-methoxy-1-benzoyl)-propionic acid, demonstrating acylation at the position ortho to the ether linkage. ias.ac.in
| Reaction | Reagents | Typical Product(s) | Reference |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ or CS₂ (solvent) | 2-Bromo-1-(1-aminopropan-2-yloxy)-4-methylbenzene | stackexchange.com |
| Nitration | HNO₃, H₂SO₄ | 1-(1-Aminopropan-2-yloxy)-4-methyl-2-nitrobenzene | libretexts.org |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(1-Aminopropan-2-yloxy)-5-methylphenyl)ethan-1-one | organic-chemistry.orgsigmaaldrich.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of amines is a significant area of research, aimed at reducing environmental impact and improving process efficiency. For a chiral amine like this compound, biocatalysis offers a particularly compelling green alternative to traditional chemical methods.
One of the most promising green approaches is the use of enzymes, specifically amine transaminases (ATAs). nih.govnih.gov These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.comdiva-portal.org In a potential biocatalytic route to this compound, the corresponding ketone, 1-(4-methylphenoxy)propan-2-one, would serve as the substrate. An ATA, using an amino donor like isopropylamine (B41738) or alanine, would transfer the amino group to the ketone, producing the desired chiral amine. researchgate.net
The advantages of such a biocatalytic process are numerous and align with several green chemistry principles:
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh or toxic reagents. nih.gov
Renewable Feedstocks: Enzymes are derived from renewable resources and are biodegradable. mdpi.com
Reduced Waste: By avoiding protecting groups and stoichiometric reagents often used in traditional synthesis, biocatalysis can significantly reduce waste generation, leading to a lower E-Factor (environmental factor). acs.org
Beyond biocatalysis, other green principles can be applied. The initial synthesis of the ether linkage, typically a Williamson ether synthesis between p-cresol and a 2-halopropanol derivative, can be optimized. The use of solvent-free conditions or greener solvents like water or supercritical CO₂ instead of volatile organic compounds (VOCs) can drastically reduce the environmental footprint. google.comunibo.it For instance, the Fries rearrangement, a related reaction for synthesizing hydroxyketones, has been optimized using eco-friendly solid acid catalysts like p-toluenesulfonic acid under solvent-free conditions, which avoids corrosive and polluting Lewis acids like AlCl₃. researchgate.net
| Parameter | Conventional Route (e.g., Reductive Amination) | Potential Green Route (Biocatalysis) | Reference |
|---|---|---|---|
| Catalyst | Metal catalyst (e.g., Raney Nickel, Rhodium) | Amine Transaminase (ATA) Enzyme | nih.govmdpi.com |
| Solvent | Organic solvents (e.g., Methanol, Toluene) | Aqueous buffer (Water) | diva-portal.orgnih.gov |
| Temperature/Pressure | Often elevated temperature and high pressure (H₂) | Ambient temperature and pressure | nih.gov |
| Stereoselectivity | Often produces a racemic mixture requiring resolution | High enantioselectivity (>99% ee often achievable) | mdpi.commdpi.com |
| Waste Profile | Metal waste, organic solvent waste, byproducts from resolution | Biodegradable enzyme, aqueous waste | acs.org |
Reaction Mechanisms and Kinetics of 2 4 Methylphenoxy Propylamine
Mechanistic Pathways of 2-(4-Methylphenoxy)propylamine Reactions
A fundamental understanding of a compound's reactivity begins with the study of its mechanistic pathways under various conditions. For this compound, this would involve elucidating the step-by-step processes through which it transforms.
Unimolecular Decomposition Mechanisms
Unimolecular decomposition involves the breakdown of a single molecule, typically induced by heat or light. For this compound, this could involve the cleavage of the ether linkage, the C-N bond, or rearrangements of the propylamino side chain. Theoretical studies on simpler, related molecules like propylamine (B44156) have explored various decomposition pathways, including dehydrogenation and the formation of smaller molecules. However, dedicated studies predicting or experimentally verifying the specific bond dissociation energies and transition states for the thermal decomposition of this compound are not present in the available literature.
Bimolecular Reaction Kinetics
Bimolecular reactions involve the collision and interaction of two chemical species. The kinetics of such reactions for this compound with various reagents would be crucial for its application in chemical synthesis. This would include determining rate constants, reaction orders, and activation energies for its reactions with electrophiles, nucleophiles, and radicals. While general reactivity patterns for aryloxypropylamines can be inferred, specific kinetic data for this compound are absent from published research.
Catalytic Transformations Involving this compound and Related Structures
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Research into the catalytic transformations of this compound could involve its use as a substrate in reactions such as N-alkylation, N-arylation, or oxidation, facilitated by metal or organocatalysts. While the synthesis of related aryloxypropanolamines often involves catalytic steps, studies focusing on the catalytic reactions of this compound as the starting material are not described.
Solvent Effects on Reactivity Profiles of Aryloxypropylamines
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For aryloxypropylamines like this compound, solvent properties such as polarity, proticity, and hydrogen bonding capacity would be expected to affect reaction kinetics and equilibria. Systematic studies quantifying these effects through techniques like linear solvation energy relationships (LSER) have been conducted for other classes of compounds. However, specific investigations into how different solvents modulate the reactivity of this compound are not documented.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-Methylphenoxy)propylamine, both ¹H and ¹³C NMR would provide a detailed map of the molecule's structure.
In a ¹H NMR spectrum, the hydrogen atoms of the compound are expected to appear in distinct chemical environments. docbrown.info The aromatic protons on the para-substituted ring would typically manifest as two doublets, a characteristic AA'BB' system. The single proton on the chiral carbon (CH) adjacent to the oxygen and the nitrogen-bearing carbon would produce a multiplet due to coupling with neighboring protons. The methyl group attached to the aromatic ring would yield a singlet, while the terminal methyl group on the propyl chain would appear as a doublet. The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, and their chemical shift can be concentration-dependent. Adding D₂O would cause the amine proton signal to disappear, a useful method for its identification. docbrown.info
The ¹³C NMR spectrum would complement this information by showing ten distinct signals, one for each unique carbon atom in the molecule. The signals for the aromatic carbons, the aliphatic carbons in the propyl chain, and the methyl carbon can be predicted based on established chemical shift values.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -O) | 6.8 - 7.0 (d) | 114 - 116 |
| Aromatic CH (meta to -O) | 7.0 - 7.2 (d) | 129 - 131 |
| Aromatic C-O | - | 155 - 157 |
| Aromatic C-CH₃ | - | 130 - 132 |
| Ar-CH₃ | 2.2 - 2.4 (s) | 20 - 22 |
| O-CH | 4.2 - 4.5 (m) | 70 - 75 |
| CH-CH₃ | 1.2 - 1.4 (d) | 16 - 18 |
| CH-NH₂ | 3.0 - 3.3 (m) | 48 - 52 |
| NH₂ | 1.5 - 2.5 (br s) | - |
Note: Predicted values are based on analogous structures. Actual values may vary depending on solvent and experimental conditions. d=doublet, s=singlet, m=multiplet, br s=broad singlet.
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, which serves as a "molecular fingerprint." In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 165.
The fragmentation of the molecular ion would yield several characteristic daughter ions. A primary fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. docbrown.info For this compound, this would result in a prominent peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ ion. Another significant fragmentation would be the cleavage of the ether bond, leading to the formation of a 4-methylphenoxide radical and a C₃H₈N⁺ cation (m/z 58), or the formation of a 4-methylphenoxy cation (m/z 107).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 150 | [C₁₀H₁₂O]⁺ | Loss of NH₂ radical |
| 108 | [HOC₆H₄CH₃]⁺ | McLafferty rearrangement and cleavage |
| 107 | [C₇H₇O]⁺ | Cleavage of ether bond |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info An N-H bending vibration would also be visible around 1580-1650 cm⁻¹. docbrown.info
Other key signals include the C-O-C stretching vibrations of the ether linkage, typically appearing as a strong band between 1200 and 1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-H stretching from both the aromatic ring and the aliphatic chain would appear just above and below 3000 cm⁻¹, respectively. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Raman spectroscopy would detect similar vibrational modes, but the relative intensities of the signals would differ. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong Raman signals, whereas polar bonds like O-H and N-H are typically weaker. aps.orgnih.gov
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Asymmetric C-O-C Stretch | 1200 - 1260 | Strong |
| C-N Stretch | 1020 - 1220 | Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of structurally related derivatives provides significant insight into the expected solid-state conformation. nih.govuomphysics.net
Studies on derivatives like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) have successfully elucidated their crystal structures, revealing details about bond lengths, bond angles, and intermolecular interactions. nih.gov For a crystalline derivative of this compound, one would expect the crystal packing to be stabilized by a network of intermolecular hydrogen bonds involving the primary amine group (N-H···N or N-H···O interactions). nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further contribute to the stability of the crystal lattice. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise conformation of the propylamino side chain relative to the plane of the methylphenoxy ring. uomphysics.netmdpi.com
Hyphenated Analytical Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of compounds in complex mixtures. nih.govsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS) would be a highly effective method for the analysis of this compound. The gas chromatograph would separate the compound from other volatile components in a sample, and the mass spectrometer would provide a mass spectrum for definitive identification, as detailed in section 4.2. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for compounds that are less volatile or thermally labile. saspublishers.com LC-MS allows for the separation of the compound in a liquid phase followed by ionization and mass analysis. This is a highly sensitive and selective method for detecting and quantifying the compound in various matrices. nih.gov
More advanced hyphenated systems like Liquid Chromatography-NMR (LC-NMR) could also be employed. This technique allows for the acquisition of full NMR spectra on compounds as they elute from the LC column, providing unambiguous structural confirmation of the analyte and any related impurities or metabolites without the need for prior isolation. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of 2-(4-Methylphenoxy)propylamine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, which solve the Schrödinger equation or its approximations, can predict a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wealth of information can be derived. For a molecule like this compound, a DFT study would typically begin with geometry optimization to find the lowest energy conformation of the molecule.
A systematic DFT study on a series of beta-blockers, which share the aryloxypropanolamine scaffold with this compound, utilized the B3LYP functional with the 6-311+G(d,p) basis set for geometry optimization and vibrational frequency calculations. researchgate.net This level of theory provides a good correlation between experimental and simulated data for properties like Raman spectra. researchgate.net
From the optimized geometry, one can calculate various electronic properties. The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
Additionally, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule, highlighting regions that are attractive (negative potential, typically near electronegative atoms like oxygen and nitrogen) or repulsive (positive potential, typically around hydrogen atoms) to a positive point charge. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. In a study on novel pyridine (B92270) derivatives, DFT calculations were employed to optimize molecular structures and correlate electronic properties with biological activity. nih.gov
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -554.9 Hartree | Thermodynamic stability of the molecule. |
| HOMO Energy | -8.5 eV | Related to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 Debye | Overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values in this table are illustrative and based on typical results for similar organic molecules. They are not derived from actual published research on this compound.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
These methods can be used to predict the energetic landscape of this compound, including the relative energies of different conformers and the energy barriers for bond rotations. This information is crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature.
Furthermore, ab initio calculations are highly effective for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and assign vibrational modes to specific molecular motions. For instance, a combined experimental and DFT study on beta-blockers successfully assigned Raman bands to specific vibrations of the molecules, providing a detailed understanding of their vibrational properties. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space. By simulating the molecule in a solvent (typically water) at a specific temperature and pressure, one can observe how it folds, flexes, and interacts with its environment. This allows for the identification of the most stable and populated conformations in solution, which may differ from the minimum energy structure in the gas phase.
MD simulations can also be used to calculate thermodynamic properties such as free energies of binding and solvation. Studies on opioid peptide analogs have utilized MD simulations to understand the conformational preferences of these flexible molecules, which is critical for their biological activity. nih.gov Similarly, MD simulations of biologically active compounds have been used to study the stability of ligand-protein complexes. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. chemrxiv.org This method is a cornerstone of structure-based drug design, as it helps to identify potential drug candidates and understand their mechanism of action at a molecular level.
In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. Successful docking studies have been performed on aryloxypropanolamines, a class of compounds to which this compound belongs, to investigate their interactions with adrenergic receptors. wisdomlib.org
The results of a docking simulation can provide detailed information about the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for lead optimization, as it can guide the design of new analogs with improved potency and selectivity. For example, docking studies on β-hydroxy-β-arylpropanoic acids helped to identify potential COX-2 inhibitors. nih.gov
Table 2: Representative Ligand-Protein Interactions for an Aryloxypropylamine Analog
| Interaction Type | Key Amino Acid Residue(s) | Ligand Moiety Involved |
| Hydrogen Bond | Asp 113 | Amine group |
| Hydrogen Bond | Ser 204, Ser 207 | Hydroxyl group (if present) |
| Aromatic (π-π) | Phe 290 | Phenyl ring |
| Hydrophobic | Val 114, Leu 288 | Propyl chain, Methyl group |
Note: This table is a generalized representation based on typical interactions observed for aryloxypropylamine-like ligands with G-protein coupled receptors and is for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Development for Aryloxypropylamine Analogs
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. These models are based on the principle that the properties of a chemical are a function of its molecular structure.
To develop a QSPR/QSAR model for aryloxypropylamine analogs, one would first need a dataset of compounds with measured property or activity data. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the chemical structure, encoding information about its topology, geometry, and electronic properties.
Using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the property of interest. A study on quinolone antibiotics utilized QSPR analysis to correlate topological indices with physicochemical properties using various regression models. nih.gov Similarly, QSAR models have been developed for various classes of compounds to predict their biological activities. nih.gov
A validated QSPR/QSAR model can then be used to predict the properties of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. For a series of aryloxypropylamine analogs, a QSPR model could be developed to predict properties such as logP, solubility, or metabolic stability, while a QSAR model could predict their binding affinity to a specific receptor.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Correlating Structural Features of 2-(4-Methylphenoxy)propylamine with Biological Activities
The biological activity of this compound is intrinsically linked to its three core structural components: the 4-methyl-substituted phenoxy group, the ether linkage, and the propylamine (B44156) side chain. As a member of the aryloxypropylamine class, its primary mechanism of action is often associated with the inhibition of monoamine transporters. wikipedia.org Compounds with this structural motif are recognized as monoamine reuptake inhibitors, which play a crucial role in regulating the concentration of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft. wikipedia.orgpatsnap.com
The key features contributing to its biological profile are:
Aryloxy Group: The phenoxy ring is fundamental for interaction with the target protein. The presence and position of substituents on this ring are critical determinants of binding affinity and selectivity. In this compound, the methyl group is located at the para-position (position 4).
Propylamine Side Chain: The two-carbon separation between the nitrogen atom and the aromatic ring is a common feature among potent direct-acting agonists at adrenergic receptors. pharmacy180.com The propylamine chain provides the correct spatial orientation for the terminal amine group to interact with receptor sites. The amine group itself is crucial for forming key interactions, such as salt bridges, with acidic residues in the binding pocket of target transporters.
Methyl Group at Position 4: The para-substituted methyl group on the phenyl ring is a defining characteristic. Substitutions at the para-position of the phenoxy ring in aryloxypropylamines are known to confer selectivity towards the serotonin transporter (SERT) over the norepinephrine transporter (NET). wikipedia.org This suggests that this compound likely exhibits preferential interaction with SERT. The compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. chemimpex.com
Impact of Substituent Effects on Receptor Binding and Enzyme Inhibition within Aryloxypropylamines
The pharmacological profile of aryloxypropylamines can be finely tuned by altering the substituents on the aromatic ring. This principle is central to the development of selective inhibitors for different monoamine transporters.
Positional Isomerism: The location of the substituent on the aryloxy ring dramatically influences selectivity.
Para-Substitution (Position 4): As seen with this compound, mono-substitution in the para-position of the phenoxy group generally results in selective inhibition of serotonin (5-HT) reuptake. wikipedia.org This is a well-established principle in the design of Selective Serotonin Reuptake Inhibitors (SSRIs).
Ortho-Substitution (Position 2): In contrast, placing a substituent at the ortho-position often shifts the selectivity towards the norepinephrine transporter (NET). wikipedia.org
Disubstitution: The introduction of a second substituent, for instance in a 2,4- or 2,3-pattern, typically leads to a loss of SERT selectivity. wikipedia.org
Nature of the Substituent: The electronic properties and size of the substituent are also critical. For related aryloxypropanolamine β-blockers, electron-withdrawing groups can modulate activity. nih.gov Lipophilicity, which is heavily influenced by the substituent, is another key parameter. For instance, in the design of β-blockers, β1-selectivity is strongly and negatively correlated with lipophilicity. nih.gov
The following table summarizes the general effects of substituent placement on transporter selectivity in the aryloxypropylamine class.
| Substituent Position on Phenoxy Ring | Primary Transporter Selectivity | Reference |
| Para (4-position) | Serotonin Transporter (SERT) | wikipedia.org |
| Ortho (2-position) | Norepinephrine Transporter (NET) | wikipedia.org |
| Di-substitution (e.g., 2,4-) | Loss of SERT Selectivity | wikipedia.org |
Stereochemical Influences on Pharmacological Potency and Selectivity
The structure of this compound includes a chiral center at the second carbon of the propylamine chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-Methylphenoxy)propylamine and (S)-2-(4-Methylphenoxy)propylamine. The spatial arrangement of atoms is a critical factor in drug-receptor interactions, and as a result, these enantiomers can exhibit significantly different pharmacological properties.
Studies on analogous aryloxypropylamines have consistently demonstrated the importance of stereochemistry:
Fluoxetine (B1211875): This well-known SSRI is an aryloxypropylamine that is administered as a racemic mixture. Both the (R)- and (S)-enantiomers contribute to its biological activity, but they possess different potencies and are metabolized differently. mdpi.com The metabolism itself is stereoselective, leading to different plasma concentrations of the active metabolites. mdpi.comnih.gov
Citalopram (B1669093) Analogs: For a series of citalopram/talopram analogs, it was found that SERT inhibition predominantly resides in the S-enantiomer, whereas NET inhibition is associated with the R-enantiomer. nih.gov In the case of citalopram itself, nearly all the therapeutic activity is attributed to the (S)-enantiomer, with the (R)-enantiomer being largely inactive and potentially counteracting the effects of the active enantiomer. wikipedia.org
Aryloxypropanolamine β-Blockers: In this related class, the stereochemistry is paramount. The (S)-configuration of the hydroxyl-bearing carbon in the side chain is essential for optimal affinity with the β-receptor. pharmacy180.com The corresponding (R)-enantiomer is often up to 100 times less potent. pharmacy180.com
This body of evidence strongly suggests that the enantiomers of this compound would likely display different potencies and/or selectivities for their biological targets.
| Compound Class | Enantiomer | Primary Activity/Potency | Reference |
| Fluoxetine | (S)-enantiomer | More potent SERT inhibitor | nih.gov |
| Fluoxetine | (R)-enantiomer | Active, but less potent SERT inhibitor | nih.gov |
| Citalopram | (S)-enantiomer | Responsible for nearly all SERT inhibition | wikipedia.org |
| Citalopram | (R)-enantiomer | Weakly active, may counteract (S)-enantiomer | wikipedia.org |
| Aryloxypropanolamine β-Blockers | (S)-enantiomer | Optimal affinity for β-receptor | pharmacy180.com |
| Aryloxypropanolamine β-Blockers | (R)-enantiomer | Significantly lower potency (up to 100x less) | pharmacy180.com |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This tool is invaluable for predicting the activity of new molecules and for understanding the key molecular features that drive biological effects.
Ligand-based QSAR models are developed using a set of molecules with known activities without requiring knowledge of the 3D structure of the biological target. nih.gov These models rely on calculating molecular descriptors that quantify various physicochemical properties of the compounds.
For aryloxypropylamine analogs and other monoamine reuptake inhibitors, QSAR studies have identified several crucial descriptors:
Steric Descriptors: These relate to the size and shape of the molecule. Studies on dual SERT and NET inhibitors have shown that steric factors are highly important in explaining the binding interactions at SERT. tandfonline.com
Thermodynamic and Electronic Descriptors: Properties like van der Waals energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been shown to play a significant role in the activity of aryloxypropanolamine analogues. derpharmachemica.com
Lipophilicity: The lipophilicity of substituents has been found to be a key factor governing the interaction chemistry with NET. tandfonline.com
These models, often built using methods like Multiple Linear Regression (MLR), allow researchers to predict the activity of novel derivatives of this compound by simply calculating these descriptors for the new structures. derpharmachemica.comsemanticscholar.org
Receptor-based approaches, which include molecular docking, incorporate the three-dimensional structure of the target protein to inform the QSAR model. nih.gov This method provides a more detailed picture of the binding interactions between the ligand and the receptor.
While obtaining crystal structures of human monoamine transporters is challenging, homology models are often used. These models can be built using the crystal structure of a related protein, such as the bacterial leucine (B10760876) transporter (LeuT). wikipedia.org Docking studies using these models can reveal key noncovalent interactions, such as hydrogen bonds and π-π stacking, between the aryloxypropylamine ligand and specific amino acid residues in the transporter's binding site. nih.gov This information can then be used to develop more sophisticated and mechanistically relevant QSAR models, guiding the design of compounds with improved affinity and selectivity.
Rational Design Principles for Novel Aryloxypropylamine Derivatives
Rational drug design leverages the insights gained from SAR, SMR, and QSAR studies to create novel compounds with enhanced therapeutic profiles. wikipedia.org The goal is to systematically modify a lead compound, such as this compound, to optimize its interaction with a specific biological target while minimizing off-target effects.
Key principles for designing new aryloxypropylamine derivatives include:
Target-Specific Substitutions: Based on established SAR, specific substitutions can be made on the phenoxy ring to direct selectivity. For example, to design a potent SERT inhibitor, one would focus on introducing or modifying substituents at the para-position. To shift activity towards NET, modifications at the ortho-position would be explored.
Stereochemical Optimization: Since enantiomers often have different pharmacological profiles, synthesis can be designed to produce a single, more active enantiomer. This can lead to a more potent and selective drug with a better therapeutic window.
Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or metabolic stability. For example, the methyl group in this compound could be replaced with other small, lipophilic groups to probe the binding pocket.
Computational Screening: Before undertaking costly and time-consuming chemical synthesis, computational tools can be used to design and screen virtual libraries of novel derivatives. nih.gov QSAR models can predict the activity of these virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates.
By applying these principles, medicinal chemists can systematically evolve the aryloxypropylamine scaffold to produce novel drug candidates with finely tuned pharmacological properties.
Mechanistic Biological Interactions and Pharmacological Actions
Molecular Targets and Receptor Binding Profiles of 2-(4-Methylphenoxy)propylamine
Based on its chemical structure, this compound belongs to the aryloxypropylamine class. Compounds in this family are known to interact with various neuroreceptors and transporters.
Monoamine Transporter Interactions (e.g., Serotonin (B10506), Norepinephrine (B1679862) Uptake Sites)
Structurally, this compound is an analog of well-known monoamine reuptake inhibitors. It shares the phenoxypropylamine skeleton common to drugs like fluoxetine (B1211875) and atomoxetine. Research on this class of molecules indicates that substitutions on the phenoxy ring are critical for determining affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org Specifically, substitution at the 4-position (para) of the phenoxy group, as is present in this compound, is often associated with potent and selective inhibition of serotonin reuptake. wikipedia.org
However, no specific studies have been published that detail the binding affinities (e.g., Kᵢ values) of this compound for SERT, NET, or DAT. Without experimental data, a precise pharmacological profile cannot be provided.
Enzyme Inhibition Mechanisms (e.g., Amine Oxidases)
The primary amine group in this compound suggests it could potentially be a substrate or inhibitor for amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial for the metabolism of neurotransmitters. Many propylamine-containing compounds are known to interact with MAOs. nih.gov
Despite this structural potential, there is no available literature that has specifically tested the inhibitory activity (e.g., IC₅₀ values) of this compound against MAO-A, MAO-B, or other enzymes like semicarbazide-sensitive amine oxidase (SSAO).
Ligand-Macromolecule Complex Formation (e.g., DNA, Proteins)
The formation of complexes between a small molecule and macromolecules like DNA or specific proteins (beyond its primary targets) is essential for understanding its broader biological effects. For related compounds like fluoxetine, detailed X-ray crystallography studies have shown how they bind within the central site of the serotonin transporter. wikipedia.org Such binding involves specific amino acid interactions and conformational changes in the protein.
No such structural biology studies have been conducted for this compound. Therefore, information regarding its potential to form complexes with proteins or intercalate with DNA is purely speculative and not supported by experimental evidence.
Cellular and Subcellular Interaction Mechanisms
The way a compound interacts with and moves through cells determines its bioavailability and mechanism of action.
Membrane Permeability and Transport Mechanisms
As a small molecule with lipophilic character (due to the methylphenoxy group), this compound is predicted to cross cellular membranes via passive diffusion. However, its primary amine group will be protonated at physiological pH, which could influence its permeability. It may also be a substrate for various uptake or efflux transporters, such as the plasma membrane monoamine transporters (SERT, NET, DAT) themselves, or vesicular monoamine transporters (VMATs) if it enters the presynaptic terminal. nih.gov
Specific experimental data on the membrane permeability coefficient or the transporters involved in the cellular uptake and efflux of this compound are not available.
Intracellular Signaling Pathway Modulation
By interacting with molecular targets like monoamine transporters, compounds of this class can indirectly modulate numerous downstream intracellular signaling pathways. For example, inhibition of serotonin reuptake leads to increased activation of postsynaptic serotonin receptors, which in turn can trigger cascades involving G-proteins, adenylyl cyclase, and mitogen-activated protein kinases. nih.gov These pathways are fundamental to neuroplasticity and the therapeutic effects of antidepressants.
Because the primary molecular targets of this compound have not been experimentally confirmed, any discussion of its effects on intracellular signaling would be conjectural. There are no research articles describing its impact on specific signaling cascades.
Biochemical Pathway Interventions
Limited specific information is available in publicly accessible scientific literature regarding the direct intervention of this compound in specific biochemical pathways. The broader class of phenoxypropylamine derivatives has been studied for their effects on monoamine signaling, but detailed metabolic pathway studies for this specific compound are not extensively documented.
There is a lack of specific studies detailing the modulation of metabolic pathways by this compound. Compounds with a similar structural motif, the aryloxypropylamines, are recognized as monoamine reuptake inhibitors, which suggests a primary interaction with neurotransmitter transport pathways rather than direct, broad modulation of metabolic enzyme cascades. wikipedia.org The metabolic fate and potential downstream effects on metabolic pathways of this compound itself have not been a significant focus of published research.
Compounds featuring a phenoxypropylamine scaffold have been investigated for their inhibitory effects on certain enzymes. For instance, various derivatives are known to interact with monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. nih.govnih.govmdpi.com Specifically, research has been conducted on compounds with a phenoxypropyl moiety for their potential as monoamine oxidase B (MAO-B) inhibitors. nih.govmdpi.com For example, a study on dual-target ligands identified a compound with a 4-tert-butylphenoxy)propyl moiety as a potent inhibitor of human MAO-B. nih.gov However, direct inhibitory data (such as IC₅₀ values) for this compound against a panel of enzymes, including different forms of monoamine oxidase, is not specified in the reviewed literature.
The table below summarizes the inhibitory activities of related compounds, illustrating the type of data that is not yet available for this compound.
| Compound/Derivative Class | Enzyme Target | Reported Activity (IC₅₀/Kᵢ) |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | human MAO-B | IC₅₀ = 4 nM |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | human MAO-A | IC₅₀ = 43.3 μM |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | human MAO-B | IC₅₀ = 3.47 μM |
This table presents data for structurally related compounds to indicate the nature of enzyme inhibition studies in this chemical class. Specific inhibitory data for this compound is not available.
Further research through targeted biochemical assays would be necessary to elucidate the specific enzymatic interaction profile of this compound.
Advanced Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Lead Compound Identification and Optimization
As a specialized chemical intermediate, 2-(4-Methylphenoxy)propylamine plays a role in the foundational stages of drug discovery. chemimpex.com Its structural motifs are of interest to medicinal chemists aiming to design and synthesize new molecular entities with potential therapeutic value. The amine group provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of derivative compounds.
Design of Novel Therapeutic Agents for Neurological Conditions
The primary application of this compound in the pharmaceutical sector is as a precursor for drugs targeting neurological conditions. chemimpex.com The core structure of the compound is considered a valuable scaffold in the design of agents that can interact with the central nervous system (CNS). While specific, publicly available research detailing the synthesis of named therapeutic agents from this exact compound is limited, its utility is noted by chemical suppliers who highlight its role in this therapeutic area. chemimpex.com The lipophilic nature of the methylphenoxy group may contribute to the ability of its derivatives to cross the blood-brain barrier, a critical property for CNS-acting drugs.
Role in Drug Discovery and Development Pipelines
In the broader context of drug discovery and development, this compound serves as a key building block. chemimpex.com Its presence in the catalogs of chemical suppliers indicates its use by researchers in academic and industrial laboratories. These researchers can incorporate it into their synthesis pathways to create novel compounds for screening against various biological targets. The compound's amine function allows it to act as a ligand, which is crucial for interacting with biological molecules and can be a starting point for optimizing the efficacy of therapeutic agents. chemimpex.com
Functional Materials Development
The reactivity of this compound also lends itself to applications in materials science, particularly in the creation of specialized polymers and formulations for coatings and adhesives. chemimpex.com
Specialty Polymer Synthesis
In the field of polymer science, this compound is employed in the production of specialty polymers. chemimpex.com The primary amine group can react with various monomers to be incorporated into polymer chains. This can be used to impart specific properties to the resulting material, such as improved thermal stability, altered surface properties, or enhanced mechanical strength. The phenoxy group within the compound's structure can contribute to the rigidity and thermal resistance of the polymer backbone.
Coating and Adhesive Formulations
The compound is also utilized in the formulation of coatings and adhesives. chemimpex.com In these applications, it can function as a cross-linking agent or an adhesion promoter. The amine group can react with other components in the formulation, such as epoxy or isocyanate resins, to form a durable, cross-linked network. This enhances the cohesive strength of the material and its adhesion to various substrates. The specific contributions of the 4-methylphenoxy group would be to the final physical and chemical properties of the cured coating or adhesive.
Agrochemical Development
Another significant application of this compound is in the development of agrochemicals. chemimpex.com It serves as an intermediate in the synthesis of active ingredients for herbicides and pesticides. The compound's structure can be modified to produce molecules that are effective in controlling weeds or pests. It is suggested that its inclusion in formulations can enhance the effectiveness of these products by improving their absorption in plants. chemimpex.com
Herbicidal and Pesticidal Enhancers
The chemical compound this compound is utilized in the formulation of agrochemicals, where it serves to augment the efficacy of both herbicides and pesticides. Current time information in New York, NY, US. Its role as an enhancer is primarily attributed to its ability to improve the absorption of the primary active ingredients into the target plants. Current time information in New York, NY, US. This synergistic action allows for a more effective and efficient application of pest and weed control agents.
The utility of such enhancers can be seen in the synergistic effects observed when certain herbicides are mixed. For example, studies on the auxin herbicide 2,4-D, a compound with structural similarities to this compound, have demonstrated both synergistic and antagonistic effects when combined with other herbicides. caws.org.nz The synergistic outcomes, where the combined effect is greater than the sum of the individual effects, are often linked to enhanced translocation of the partner herbicide. nih.gov
Research into the joint action of various herbicides has revealed that the formulation and chemical family of the components are crucial in determining their compatibility and the nature of their interaction. researchgate.net For example, the ester formulation of MCPA, another phenoxy herbicide, has shown increasing synergism at higher control levels when mixed with metsulfuron-methyl. researchgate.net
The following table provides an overview of research findings on the synergistic effects of related phenoxy herbicides, which can offer insights into the potential enhancement capabilities of this compound.
| Herbicide Combination | Effect | Observation |
| 2,4-D amine and metribuzin (B1676530) | Synergistic | Enhanced translocation of metribuzin to new leaves and roots in Avena sterilis. nih.gov |
| MCPA ester and metsulfuron-methyl | Synergistic | Increasing synergism as the response level increased from 50% to 90% control of Brassica napus L. researchgate.net |
| 2,4-D amine and propanil | Negative Synergism | Increased total biomass of Scirpus lateriflorus at double the recommended dose of 2,4-D amine. researchgate.net |
| Glyphosate-based herbicide and 2,4-D-based herbicide | Synergistic | Synergistic interaction observed at certain concentrations and exposure times in Rhinella arenarum larvae. conicet.gov.ar |
Absorption Enhancement Mechanisms in Plants
The primary mechanism through which this compound is thought to enhance the efficacy of herbicides and pesticides is by improving their absorption and translocation within the target plant. Current time information in New York, NY, US. While specific studies on the absorption enhancement mechanisms of this compound are not extensively detailed in publicly available literature, the principles can be inferred from the behavior of structurally analogous compounds, such as phenoxy herbicides like 2,4-D.
One of the key mechanisms of synergistic action is the enhanced translocation of the primary herbicide. nih.gov For instance, in studies involving the combination of 2,4-D amine and the photosystem II (PSII) inhibiting herbicide metribuzin, it was found that while the foliar absorption of metribuzin was not altered, its translocation to the roots and new leaves was significantly increased. nih.gov This improved movement of the herbicide to its sites of action within the plant is a likely contributor to the observed synergistic effect. nih.gov
The chemical properties and structure of a compound heavily influence its absorption, translocation, bioactivation, and environmental stability. nih.gov Auxin-like herbicides, a category to which phenoxy compounds belong, are known as growth regulators that can overstimulate plant growth, leading to plant death. conicet.gov.arokstate.edu When used in combination with other herbicides, they can potentially disrupt plant processes in a way that facilitates the uptake and movement of the partner herbicide.
Toxicological Mechanisms and Risk Assessment
In Vitro Toxicological Assays for Mechanistic Insights of Aryloxypropylamines
The investigation of the toxicological properties of aryloxypropylamines, including 2-(4-Methylphenoxy)propylamine, heavily relies on a battery of in vitro assays. These laboratory-based tests utilize cultured cells to provide initial insights into the potential hazards of a substance at the cellular level, offering a more rapid and resource-efficient alternative to whole-animal studies. nih.gov A range of in vitro toxicology screening approaches are instrumental in reducing the attrition of new drug candidates as they advance through the development pipeline. nih.gov
Commonly employed in vitro assays for assessing the toxicity of chemical compounds include:
Cytotoxicity Assays: These tests determine the concentration at which a substance becomes toxic to cells. Various endpoints can be measured, such as cell viability, membrane integrity (e.g., LDH release), and metabolic activity (e.g., MTT assay). For aryloxypropylamines, these assays can help establish a baseline for toxicity and guide dose selection for more specific mechanistic studies.
Hepatotoxicity Assays: Given the liver's central role in metabolizing foreign compounds, in vitro models using primary hepatocytes or liver cell lines (e.g., HepG2) are crucial. These assays can detect potential for drug-induced liver injury by assessing endpoints like cell death, steatosis, and cholestasis.
Cardiotoxicity Assays: Certain aryloxypropylamines have been associated with cardiovascular effects. In vitro assays using cardiomyocytes can evaluate the potential for a compound to interfere with cardiac cell function, including ion channel activity (e.g., hERG assay) and contractility.
Neurotoxicity Assays: As some aryloxypropylamines target the central nervous system, in vitro models using neuronal cells are employed to screen for potential neurotoxic effects, such as impacts on cell viability, neurite outgrowth, and neurotransmitter function.
While specific in vitro toxicological data for this compound is not extensively available in the public domain, the methodologies described above represent the standard approach for characterizing the potential hazards of this class of compounds.
Oxidative Metabolism Pathways and Metabolite Profiling
The biotransformation of aryloxypropylamines is a critical determinant of their pharmacological and toxicological activity. Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, plays a central role in the clearance and detoxification of these compounds. However, metabolic activation can sometimes lead to the formation of reactive metabolites with toxic potential.
The metabolism of aryloxypropylamines can involve several pathways:
N-Dealkylation: Removal of the alkyl group from the amine moiety.
O-Dealkylation: Cleavage of the ether bond.
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Side-Chain Oxidation: Oxidation of the propyl chain.
For instance, the metabolism of the well-known aryloxypropylamine, fluoxetine (B1211875), involves N-demethylation to its active metabolite, norfluoxetine. wikipedia.org The specific oxidative metabolism pathways and the resulting metabolite profile for this compound have not been detailed in publicly accessible literature. Identifying these metabolites is a crucial step in a comprehensive toxicological assessment, as metabolites can have different toxicological profiles than the parent compound. nih.gov
Metabolite profiling studies, typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS), are essential for identifying and quantifying the metabolites formed in vitro (e.g., in liver microsomes or hepatocytes) and in vivo.
Genotoxicity and Mutagenicity Mechanisms
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. A standard battery of in vitro and in vivo tests is used to assess the genotoxic potential of new chemical entities.
Key in vitro genotoxicity assays include:
Ames Test (Bacterial Reverse Mutation Assay): This widely used screening test assesses the ability of a chemical to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. nih.govresearchgate.net A positive result in the Ames test is an indicator of mutagenic potential.
In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay (MLA) or the HPRT assay in various mammalian cell lines are used to detect gene mutations in cultured mammalian cells.
In Vitro Chromosomal Aberration Test: This test evaluates the potential of a substance to cause structural chromosomal damage (clastogenicity) in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes. nih.govnih.gov
In Vitro Micronucleus Test: This assay detects both chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) by scoring the formation of micronuclei in the cytoplasm of interphase cells. frontiersin.org
Currently, there is no publicly available data from genotoxicity or mutagenicity studies specifically for this compound. Such studies would be essential to characterize its safety profile.
No-Observed-Adverse-Effect-Levels (NOAEL) and Mechanistic Interpretations
The No-Observed-Adverse-Effect-Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control. The determination of a NOAEL is a critical component of risk assessment, as it is often used to derive safe exposure levels for humans.
Establishing a NOAEL for this compound would require comprehensive repeated-dose toxicity studies in animals, typically rodents and a non-rodent species. These studies involve administering the compound daily for a specified duration (e.g., 28 or 90 days) and evaluating a wide range of toxicological endpoints, including clinical observations, body weight, food consumption, clinical pathology, and histopathology.
The mechanistic interpretation of a NOAEL involves understanding the underlying biological processes that are perturbed at doses exceeding the NOAEL. This understanding can be informed by the in vitro toxicology data, metabolic profiles, and genotoxicity assessments. For example, if liver toxicity is observed at doses above the NOAEL, mechanistic studies might investigate whether this is due to the parent compound or a specific metabolite, and through what cellular pathways the toxicity is mediated. Specific NOAEL data for this compound is not currently available in the public literature.
Comparative Toxicological Profiles with Related Aryloxypropylamines
The toxicological profile of this compound can be contextualized by comparing it to other structurally related aryloxypropylamines. This class of compounds includes several well-known pharmaceuticals, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.
While direct comparative toxicity studies involving this compound are lacking, general comparisons can be drawn based on the known toxicology of other aryloxypropylamines. For instance, the toxicity of many antidepressants, including fluoxetine, has been extensively studied. nih.gov Differences in the substitution patterns on the phenoxy and propyl groups can significantly influence the pharmacological and toxicological properties of these compounds. wikipedia.org
For example, the presence and position of substituents on the aromatic ring can affect metabolic stability and the potential for CYP enzyme inhibition or induction. The nature of the amine substituent (primary, secondary, or tertiary) also plays a crucial role in the compound's activity and metabolism.
A comparative analysis would ideally involve evaluating a range of toxicological endpoints side-by-side under the same experimental conditions. This would allow for a more definitive understanding of how the specific structural features of this compound contribute to its unique toxicological profile relative to other members of the aryloxypropylamine class.
Environmental Fate, Ecotoxicology, and Analytical Monitoring
Degradation Pathways in Environmental Matrices
The persistence and transformation of 2-(4-Methylphenoxy)propylamine in the environment are critical determinants of its potential impact. However, specific studies on its degradation pathways are not currently available.
Photodegradation Mechanisms
There is no specific information in the reviewed literature detailing the photodegradation mechanisms of this compound. Research on related phenoxy acid herbicides suggests that sunlight can play a role in the breakdown of such compounds in aquatic environments, with the rate and byproducts of degradation being influenced by factors like water chemistry and the presence of other substances. dntb.gov.ua However, without direct studies, the susceptibility of this compound to photodegradation and the resulting transformation products remain unknown.
Biodegradation Processes
The role of microorganisms in the breakdown of this compound has not been documented. For similar compounds like the herbicide MCPA, microbial degradation is a key process in soil, with half-lives varying depending on soil type and conditions. epa.govjuniperpublishers.com The structural characteristics of this compound, including its amine group, suggest that it could be susceptible to microbial action, but dedicated research is required to confirm this and to identify the responsible microbial species and metabolic pathways.
Sorption and Mobility in Aquatic and Terrestrial Systems
The potential for this compound to move within the environment depends on its tendency to adsorb to soil and sediment particles. No specific data for the sorption coefficient (Kd or Koc) of this compound could be located. For other phenoxy herbicides, sorption is known to be influenced by soil properties such as organic carbon content and pH. epa.govmdpi.com Compounds with low sorption coefficients are generally more mobile and have a higher potential to leach into groundwater or be transported in surface water. mdpi.com The mobility of this compound cannot be assessed without experimental data.
Ecotoxicological Impact on Non-Target Organisms
The potential for this compound to harm organisms not targeted by its intended use is a key aspect of its environmental risk profile. Currently, there is a lack of published studies on its effects on non-target species.
Species Sensitivity Distributions (SSDs)
Species Sensitivity Distributions (SSDs) are statistical tools used in ecological risk assessment to estimate the concentration of a chemical that may affect a certain percentage of species in an ecosystem. nih.govnih.gov The development of an SSD requires a substantial amount of toxicity data from various species. nih.gov For this compound, the necessary ecotoxicity data to construct an SSD is not available in the public literature.
Biochemical and Physiological Effects
There are no specific studies detailing the biochemical and physiological effects of this compound on non-target organisms. Research on other chemical contaminants has shown a wide range of potential effects, from impacts on metabolic processes to disruption of the immune system. researchgate.net Without dedicated toxicological studies, the specific mechanisms of toxicity and the sublethal effects of this compound on aquatic and terrestrial life remain unknown.
Advanced Analytical Techniques for Environmental Detection and Quantification
The accurate detection and quantification of aryloxypropylamines at trace levels in complex environmental samples, such as water and soil, are crucial for environmental monitoring and risk assessment. Given their chemical structure, a variety of advanced analytical techniques can be adapted for their analysis.
Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of organic micropollutants due to its high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) can be a suitable method for the analysis of this compound, provided that the compound is sufficiently volatile and thermally stable. For less volatile compounds or to improve chromatographic performance, derivatization is often employed. While specific methods for this compound are not widely documented, the general approach for similar amine compounds involves extraction from the environmental matrix, followed by derivatization to increase volatility and then GC-MS analysis. For instance, methods developed for other organic pollutants in soil and water often involve a sample preparation step like solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, followed by GC-MS analysis. cdc.govresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is generally more applicable to a wider range of aryloxypropylamines as it can analyze less volatile and more polar compounds without the need for derivatization. mdpi.com HPLC coupled with tandem mass spectrometry (MS/MS) offers excellent specificity and sensitivity for detecting compounds in complex matrices. usda.govmdpi.com The analytical procedure for related compounds, such as arylphenoxypropionic herbicides in water, involves solid-phase extraction to concentrate the analytes, followed by separation on a reversed-phase C18 column and detection by electrospray ionization mass spectrometry (ESI-MS). nih.gov This approach allows for the detection of analytes at very low concentrations, often in the nanogram per liter (ng/L) range. nih.gov The use of different ionization modes, such as positive ion mode for amines, can be optimized to enhance the signal for the target compound. nih.gov
Table 1: Comparison of Chromatographic Methods for Aryloxypropylamine Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
|---|---|---|
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Applicability | Suitable for volatile and semi-volatile aryloxypropylamines. Derivatization may be required. | Broadly applicable to a wide range of aryloxypropylamines, including polar and non-volatile compounds. mdpi.com |
| Sample Prep | Often requires extraction and derivatization. | Typically involves solid-phase extraction (SPE) for concentration and clean-up. nih.gov |
| Sensitivity | High, can detect compounds at low levels. | Very high, often reaching ng/L levels, especially with MS/MS. usda.govnih.govnih.gov |
| Selectivity | High, especially with mass spectrometric detection. | Excellent, particularly with tandem mass spectrometry (MS/MS). usda.govmdpi.com |
While chromatography-mass spectrometry techniques are highly effective, spectrometric and electrochemical methods offer alternative or complementary approaches for the detection of environmental contaminants.
Spectrometric methods , such as UV-Vis spectrophotometry, can be used for the quantification of aromatic compounds. However, their application in complex environmental samples is limited by low sensitivity and interference from other substances. nih.gov More advanced techniques like chemiluminescence-based methods have been developed for detecting certain classes of aromatic pollutants, offering high sensitivity. nih.govnih.gov For example, a method based on the chemiluminescence generated during the degradation of polyhaloaromatic compounds in a Fenton system has been reported to be rapid and sensitive. nih.govnih.gov
Electrochemical sensors represent a promising area for the development of rapid, portable, and low-cost analytical devices for environmental monitoring. mdpi.com These sensors work by measuring the change in an electrical signal (e.g., current or potential) when the target analyte interacts with a chemically modified electrode. mdpi.com For instance, electrochemical sensors have been developed for the detection of various organic molecules, including antidepressant drugs and explosives, in environmental samples. mdpi.com The development of an electrochemical sensor for this compound would likely involve the design of a molecularly imprinted polymer (MIP) or other selective recognition element on the electrode surface to ensure specific binding and a measurable response.
Remediation and Removal Strategies for Aryloxypropylamines in the Environment
The removal of persistent organic pollutants like aryloxypropylamines from soil and water is essential to mitigate their potential environmental impact. Various remediation strategies, broadly categorized into physical, chemical, and biological methods, can be employed.
Adsorption is a widely used and effective method for removing organic contaminants from water. nih.gov Activated carbon, due to its high surface area and porous structure, is a common adsorbent for a range of pharmaceuticals and personal care products (PPCPs). nih.gov Biochar, a charcoal-like material produced from biomass, has also shown significant potential for the remediation of soils contaminated with organic pollutants and heavy metals. aloki.hu
Biological remediation utilizes microorganisms to degrade organic pollutants. researchgate.net This approach is considered environmentally friendly and cost-effective. mdpi.com In some cases, phytoremediation, which uses plants to remove, degrade, or contain contaminants, can be a viable option. researchgate.net The effectiveness of biological methods can be enhanced by combining them with other techniques. For instance, a pre-treatment with AOPs can break down complex pollutants into more biodegradable forms, which can then be more easily degraded by microorganisms. mdpi.com
Table 2: Overview of Remediation Strategies for Aryloxypropylamines
| Remediation Strategy | Description | Key Advantages |
|---|---|---|
| Adsorption | Contaminants are bound to the surface of an adsorbent material like activated carbon or biochar. nih.govaloki.hu | Simplicity, cost-effectiveness, and efficiency at low concentrations. nih.gov |
| Advanced Oxidation | Utilizes highly reactive radicals to chemically degrade pollutants. mdpi.commdpi.com | Rapid and effective for a wide range of recalcitrant compounds. nih.gov |
| Biological Remediation | Employs microorganisms or plants to break down or contain contaminants. researchgate.net | Environmentally friendly and potentially low-cost. mdpi.com |
Future Directions and Emerging Research Avenues
Targeted Synthesis of Enantiopure 2-(4-Methylphenoxy)propylamine Derivatives for Enhanced Selectivity
The biological activity of chiral molecules like this compound is often stereospecific, meaning that one enantiomer (a non-superimposable mirror image) is significantly more active or has a different pharmacological profile than the other. The development of selective serotonin (B10506) reuptake inhibitors (SSRIs) is a prime example of how enantiopure drugs can offer improved efficacy and tolerability. For instance, escitalopram, the (S)-enantiomer of citalopram (B1669093), is more potent and selective, demonstrating the therapeutic benefits of isolating a single enantiomer. wikipedia.org
Future research will focus on developing efficient and scalable methods for the synthesis of enantiopure this compound derivatives. This involves moving beyond classical resolution techniques to more advanced asymmetric synthesis strategies. Key areas of investigation will include:
Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to stereoselectively synthesize the desired enantiomer.
Biocatalysis: The application of enzymes, either as isolated biocatalysts or within whole-cell systems, to perform highly specific stereoselective reactions under mild conditions. thecmrs.inresearchgate.net
Continuous Flow Synthesis: The development of continuous-flow processes for the production of enantiopure compounds, which can offer improved efficiency, safety, and scalability compared to traditional batch methods. europeanpharmaceuticalreview.com
A recent study highlighted a novel method for the continuous-flow synthesis of propranolol, a well-known aryloxypropylamine, using an amine-functionalized graphene oxide membrane reactor. This innovative approach achieved nearly 100% conversion and selectivity in a matter of seconds at room temperature, showcasing the potential for such technologies in producing enantiopure aryloxypropylamines. europeanpharmaceuticalreview.com
Advanced Computational Approaches for Predictive Modeling of Biological and Environmental Behaviors
Computational chemistry and bioinformatics are becoming indispensable tools in modern drug discovery and environmental science. For this compound and its analogs, advanced computational models can predict a wide range of properties, from biological activity to environmental fate, thereby accelerating research and reducing the need for extensive experimental testing.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSAR/QSPR models to predict the biological activity, toxicity, and physicochemical properties of novel derivatives. osti.gov These models are built on large datasets of known compounds and can help prioritize which new molecules to synthesize and test. osti.gov
Molecular Docking and Dynamics Simulations: Using these techniques to visualize and understand the interactions between this compound derivatives and their biological targets at the atomic level. This can aid in the design of more potent and selective molecules.
| Computational Approach | Application for this compound | Potential Impact |
| QSAR/QSPR | Predicting biological activity and physicochemical properties. osti.gov | Faster identification of lead compounds. |
| Molecular Docking | Simulating binding to biological targets. | Design of more selective and potent derivatives. |
| Predictive Environmental Fate Modeling | Assessing biodegradability and ecotoxicity. nih.gov | Development of more environmentally benign compounds. |
Exploration of Novel Therapeutic Applications Beyond Current Indications
While aryloxypropylamines are well-established in certain therapeutic areas, there is a growing interest in exploring their potential for new medical applications. This "drug repurposing" approach can be a cost-effective way to find new treatments for a variety of diseases.
Future research will likely investigate the potential of this compound and its derivatives in areas such as:
Neurodegenerative Diseases: Given the role of serotonergic and other neurotransmitter systems in conditions like Alzheimer's and Parkinson's disease, there is potential for aryloxypropylamines to be repurposed as neuroprotective agents. nih.govnih.gov
Oncology: Some research has explored the anti-cancer properties of related compounds, suggesting that novel derivatives could be designed as anti-tumor agents. nih.gov
Anti-Infective Agents: The vast chemical space of aryloxypropylamines could be screened for activity against various pathogens, including bacteria, viruses, and fungi. nih.gov
Systemic Amyloidosis: Emerging therapeutic strategies for systemic amyloidosis focus on stabilizing proteins in their native state to prevent aggregation, a mechanism that could potentially be targeted by small molecules like aryloxypropylamine derivatives. nih.gov
The discovery of new therapeutic targets and a deeper understanding of disease pathophysiology will open up new avenues for the application of this versatile class of compounds. nih.gov
Sustainable Synthesis and Environmental Remediation Innovations for Related Aryloxypropylamines
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dbu.dejddhs.com For aryloxypropylamines, this means developing more sustainable synthetic routes and effective environmental remediation strategies.
Key areas for future research include:
Green Solvents and Catalysts: Replacing traditional organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or deep eutectic solvents. researchgate.netmdpi.com The use of recoverable and reusable catalysts, including biocatalysts and heterogeneous catalysts, is also a key focus. thecmrs.in
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste. thecmrs.in
Energy-Efficient Synthesis: Employing innovative techniques like microwave-assisted synthesis, ultrasound, and photochemistry to reduce energy consumption and reaction times. jddhs.comrsc.org
Environmental Remediation: Developing effective methods to remove aryloxypropylamine contaminants from soil and water. This could involve bioremediation techniques that use microorganisms to break down the compounds, or phytoremediation, which uses plants to absorb and degrade pollutants. clu-in.orgnih.gov
| Green Chemistry Principle | Application in Aryloxypropylamine Synthesis | Example |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Utilizing biomass-derived chemicals. thecmrs.in |
| Alternative Solvents | Replacing hazardous organic solvents. | Synthesis in water or deep eutectic solvents. researchgate.netmdpi.com |
| Catalysis | Using catalysts to improve efficiency and reduce waste. thecmrs.in | Biocatalysis with enzymes or whole cells. researchgate.net |
| Energy Efficiency | Reducing the energy required for reactions. | Microwave-assisted or continuous-flow synthesis. europeanpharmaceuticalreview.comjddhs.com |
Interdisciplinary Research Collaborations to Advance Understanding of this compound Chemistry and Biology
The complexity of modern scientific challenges necessitates a collaborative approach. Advancing our understanding of this compound and its derivatives will require expertise from a wide range of disciplines. nih.govmdpi.com
Future progress will be driven by interdisciplinary collaborations between:
Medicinal Chemists: To design and synthesize novel derivatives with improved properties.
Pharmacologists and Biologists: To evaluate the biological activity and mechanisms of action of these new compounds. nih.gov
Computational Scientists: To develop predictive models and analyze large datasets.
Environmental Scientists: To assess the environmental impact and develop remediation strategies.
Chemical Engineers: To develop scalable and sustainable manufacturing processes. dbu.de
By bringing together diverse perspectives and expertise, the scientific community can unlock the full potential of this compound and the broader class of aryloxypropylamines, leading to the development of new and improved therapeutics and more sustainable chemical technologies. mdpi.com
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic identifiers for confirming the structural integrity of 2-(4-Methylphenoxy)propylamine?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR : Analyze proton environments, focusing on the methylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and propylamine chain (δ ~1.4–2.8 ppm).
- FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹).
- Mass Spectrometry : Confirm the molecular ion peak at m/z 165.23 (C₁₀H₁₅NO) and fragmentation patterns for the phenoxy-propylamine backbone.
- HPLC/GC : Use retention times calibrated against reference standards (e.g., CAS 50911-62-1) .
Q. What synthetic routes are reported for this compound, and how can purity challenges be addressed?
- Methodological Answer : Common routes include:
- Nucleophilic substitution : Reacting 4-methylphenol with 1-bromo-3-aminopropane under basic conditions (e.g., K₂CO₃ in DMF).
- Reductive amination : Condensing 4-methylphenoxypropanal with ammonia using NaBH₄ or H₂/Pd-C.
- Purity Challenges : Byproducts like unreacted phenol or brominated intermediates require silica gel chromatography (ethyl acetate/hexane eluent) or recrystallization in ethanol/water. Purity is validated via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
Advanced Research Questions
Q. How does this compound compare to 3-(methylamino)propylamine (MAPA) in CO₂ absorption efficiency, and what experimental design factors influence this comparison?
- Methodological Answer :
- Vapor-Liquid Equilibrium (VLE) Studies : Measure CO₂ loading capacities at 40–60°C using a stirred reactor with online gas chromatography. MAPA typically shows higher cyclic capacity due to dual amine functionalities, but this compound may exhibit lower viscosity and degradation rates.
- Key Variables : pH, temperature, amine concentration (20–30 wt%), and CO₂ partial pressure (0.1–1 bar). Use Arshad et al.’s calorimetric protocols to compare heats of absorption .
Q. What methodological approaches resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) for aqueous solutions of this compound?
- Methodological Answer : Discrepancies often arise from solvent interactions or measurement techniques. Mitigation strategies include:
- Standardized Calorimetry : Use a Tian-Calvet calorimeter for precise ΔH measurements.
- Computational Validation : Apply density functional theory (DFT) to calculate solvation free energies (e.g., COSMO-RS models).
- Control Experiments : Compare data across solvents (water, DMSO) to isolate solvent-specific effects .
Q. How does postpolymerization modification of poly(glycidyl methacrylate) brushes with this compound influence surface functionality, and how is diffusion efficiency quantified?
- Methodological Answer :
- Functionalization : React epoxy groups on PGMA brushes with the amine at 60°C in THF. Monitor conversion via XPS (N1s peak at ~399 eV).
- Diffusion Analysis : Use XPS depth profiling with C₆₀⁺ sputtering to map amine distribution. Small amines (e.g., propylamine) diffuse homogeneously, while steric hindrance limits penetration of larger molecules (e.g., proteins) .
Q. What strategies optimize the pharmacological activity of this compound derivatives as histamine H₂ receptor antagonists?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, piperidinyl) on the phenoxy group.
- In Vitro Assays : Measure IC₅₀ values using guinea pig atrial membranes for H₂ receptor binding. Compare with control compounds (e.g., cimetidine).
- Molecular Docking : Use AutoDock Vina to predict binding affinities to the H₂ receptor’s active site (PDB: 5ZKG) .
Data Contradiction Analysis
Q. How can conflicting reports on the thermal stability of this compound in solvent systems be reconciled?
- Methodological Answer : Discrepancies may stem from oxidative vs. inert conditions.
- Thermogravimetric Analysis (TGA) : Conduct under N₂ vs. air to isolate decomposition pathways (e.g., amine oxidation vs. ether cleavage).
- Accelerated Aging Studies : Store samples at 40–80°C and monitor degradation via HPLC. Add antioxidants (e.g., BHT) to assess stability improvements .
Tables for Key Comparisons
Table 1 : CO₂ Absorption Performance of Selected Amines
| Amine | CO₂ Loading (mol/mol) | ΔH (kJ/mol) | Viscosity (mPa·s) |
|---|---|---|---|
| This compound | 0.45 | -65 | 12.3 |
| 3-(Methylamino)propylamine | 0.68 | -78 | 18.7 |
| Monoethanolamine (MEA) | 0.50 | -85 | 24.1 |
| Data derived from VLE studies at 40°C, 1 bar CO₂ |
Table 2 : Synthetic Yield Optimization for Route 1 (Nucleophilic Substitution)
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 |
| NaOH | EtOH | 70 | 58 |
| Cs₂CO₃ | DMSO | 90 | 81 |
| Optimal conditions: 10 mol% KI as catalyst, 12 h reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
